molecular formula C22H15F3N2O3 B2462239 N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241127-04-8

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No. B2462239
CAS RN: 241127-04-8
M. Wt: 412.368
InChI Key: AKYFWQRPQHSFEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromeno[2,3-b]pyridine core suggests that the compound may have interesting electronic properties, as heterocycles are often used in the design of pharmaceuticals and other biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase its lipophilicity, which could affect its solubility and its ability to cross biological membranes .

Scientific Research Applications

Chemical Properties and Synthesis

5H-Chromeno[2,3-b]pyridines, a category that includes the compound , are recognized for their industrial, biological, and medicinal properties. Their synthesis often involves multicomponent reactions, as demonstrated in the study by Ryzhkova et al. (2023), where related chromeno[2,3-b]pyridine derivatives were synthesized using a multicomponent approach in dimethyl sulfoxide at ambient temperature, focusing on their structural confirmation and ADME properties (Ryzhkova et al., 2023).

Medicinal Relevance

The compound is part of a broader category of substances that have been explored for medicinal applications. Elinson et al. (2020) described an efficient multicomponent synthesis of the 5-aryl-chromeno[2,3-b]pyridine scaffold, highlighting its potential in diverse medically oriented applications due to the efficient formation of these compounds (Elinson et al., 2020).

Biomedical Applications

Chromeno[2,3-b]pyridines have been highlighted for their potential in various biomedical applications. For instance, a study by Elinson et al. (2018) focused on the multicomponent transformation of related compounds, noting their promising role in different biomedical applications, including their use as functionalized scaffolds containing specific fragments (Elinson et al., 2018).

Organic Synthesis and Pharmaceutical Interest

The broader category of 5H-chromeno[2,3-b]pyridines is also significant in organic synthesis and the pharmaceutical industry. The use of dimethyl sulfoxide in the synthesis of malonic acids, as investigated by Ryzhkova et al. (2021), underscores the relevance of these compounds in creating biologically active compounds through advanced synthetic methodologies (Ryzhkova et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with a specific biological target, such as an enzyme or receptor. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-11-6-5-7-12(2)17(11)26-20(29)15-10-14-18(28)13-8-3-4-9-16(13)30-21(14)27-19(15)22(23,24)25/h3-10H,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYFWQRPQHSFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N=C3C(=C2)C(=O)C4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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